molecular formula C20H19F2N5O2S B10926160 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10926160
M. Wt: 431.5 g/mol
InChI Key: QYYMSHBTCZXBNG-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a cyclopentathiophene ring, and a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the cyclopentathiophene ring through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution or addition reactions.
  • Construction of the pyrazolopyridine moiety through condensation reactions.
  • Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with cyclopentathiophene, pyrazolopyridine, or cyano groups. Examples could be:

  • N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(METHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
  • N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(TRIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE

Uniqueness

The uniqueness of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H19F2N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C20H19F2N5O2S/c1-10-17-12(18(21)22)8-16(29)27(19(17)25-26(10)2)7-6-15(28)24-20-13(9-23)11-4-3-5-14(11)30-20/h8,18H,3-7H2,1-2H3,(H,24,28)

InChI Key

QYYMSHBTCZXBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(F)F

Origin of Product

United States

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